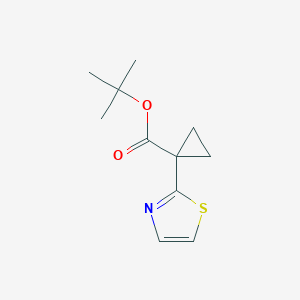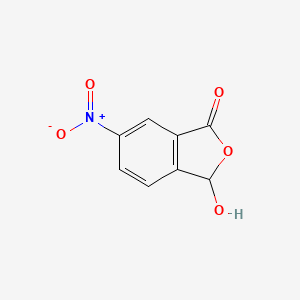
5-benzyl-1-methyl-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-benzyl-1-methyl-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their high nitrogen content and stability, making them valuable in various chemical and pharmaceutical applications .
Méthodes De Préparation
The synthesis of 5-benzyl-1-methyl-1H-tetrazole typically involves the reaction of 1H-tetrazole with benzyl halides under basic conditions. One common method is the reaction of 1H-tetrazole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures .
Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields. This approach involves the use of microwave irradiation to accelerate the reaction between 1H-tetrazole and benzyl halides, resulting in higher efficiency and reduced reaction times .
Analyse Des Réactions Chimiques
5-benzyl-1-methyl-1H-tetrazole undergoes various chemical reactions, including:
-
Substitution Reactions: : The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles. Common reagents for these reactions include sodium azide and other nucleophilic agents .
-
Oxidation and Reduction: : The tetrazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives. For example, oxidation with strong oxidizing agents can yield tetrazole N-oxides .
-
Cycloaddition Reactions: : The tetrazole ring can participate in [3+2] cycloaddition reactions with alkynes and alkenes, forming triazoles and other heterocyclic compounds .
Applications De Recherche Scientifique
5-benzyl-1-methyl-1H-tetrazole has a wide range of scientific research applications:
-
Chemistry: : The compound is used as a building block in the synthesis of various heterocyclic compounds.
-
Biology: : In biological research, this compound is used as a ligand in coordination chemistry studies. It forms stable complexes with transition metals, which are studied for their potential biological activities .
-
Medicine: : The compound is investigated for its potential as a bioisosteric replacement for carboxylic acids in drug design. Tetrazole derivatives are known for their stability and ability to mimic the properties of carboxylic acids, making them valuable in the development of pharmaceuticals .
-
Industry: : In industrial applications, this compound is used as an intermediate in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .
Mécanisme D'action
The mechanism of action of 5-benzyl-1-methyl-1H-tetrazole involves its interaction with molecular targets through its tetrazole ring. The tetrazole ring can act as a bioisosteric replacement for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of the target proteins, leading to various biological effects .
The compound’s ability to form stable complexes with transition metals also plays a role in its mechanism of action. These metal complexes can exhibit unique catalytic and biological properties, making them valuable in both chemical and biological research .
Comparaison Avec Des Composés Similaires
5-benzyl-1-methyl-1H-tetrazole can be compared with other tetrazole derivatives, such as:
-
1-Phenyl-5-methyltetrazole: : This compound has a phenyl group instead of a benzyl group, leading to differences in reactivity and stability. It is commonly used in the synthesis of pharmaceuticals and agrochemicals.
-
1-Methyl-5-aminotetrazole: : This derivative contains an amino group, which imparts different chemical properties and reactivity. It is used in the synthesis of explosives and propellants.
-
5-(Benzylthio)-1H-tetrazole: : This compound has a benzylthio group, which affects its reactivity and potential applications. It is used as an activator in oligonucleotide synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability, reactivity, and ability to form metal complexes make it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H10N4 |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
5-benzyl-1-methyltetrazole |
InChI |
InChI=1S/C9H10N4/c1-13-9(10-11-12-13)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Clé InChI |
JEOXKTVMDHJAQG-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NN=N1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Nitrophenyl)methyl]pyridine](/img/structure/B8645044.png)










![Ethyl 2-hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidate](/img/structure/B8645118.png)


